2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one
Description
2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H15ClFNO and a molecular weight of 207.67 g/mol. This compound features a piperidine ring substituted with a fluorine atom and a butanone moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Properties
IUPAC Name |
2-chloro-1-(3-fluoropiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-5-3-4-7(11)6-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAIMYXFGDNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one typically involves the reaction of 3-fluoropiperidine with 2-chlorobutanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group in the butanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding alcohol and acid.
Common reagents used in these reactions include potassium carbonate, acetonitrile, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the piperidine ring can enhance binding affinity to certain biological targets, while the ketone group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one include:
- 2-Chloro-1-(3-chloropiperidin-1-yl)butan-1-one
- 2-Chloro-1-(3-bromopiperidin-1-yl)butan-1-one
- 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
These compounds share the same core structure but differ in the substituents on the piperidine ring. The presence of different halogens or alkyl groups can significantly affect their chemical properties and biological activities.
Biological Activity
2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one is an organic compound with the molecular formula C9H15ClFNO and a molecular weight of 207.67 g/mol. The compound features a piperidine ring with a fluorine substitution and a butanone moiety, making it a significant subject in medicinal chemistry and biological studies. This article explores its biological activity, including receptor interactions, enzyme inhibition, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 3-fluoropiperidine with 2-chlorobutanone. The reaction is usually conducted in the presence of bases such as potassium carbonate in organic solvents like acetonitrile, allowing for effective nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances the compound’s lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.
Key Mechanisms:
- Receptor Binding: The compound has been shown to bind to various receptors, which may influence neurotransmitter systems relevant to neurological disorders.
- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
Receptor Interaction
Research indicates that this compound may exhibit significant binding affinity for certain neurotransmitter receptors, which could be beneficial in developing treatments for conditions such as anxiety or depression.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on enzymes related to prostaglandin metabolism, which plays a crucial role in inflammation and pain pathways .
Case Studies
Several studies have investigated the pharmacological effects of this compound:
-
Neuropharmacology:
- A study explored the compound's effects on neurotransmitter release in animal models, demonstrating its potential to modulate synaptic transmission through receptor interaction.
- Inflammation Models:
-
Therapeutic Applications:
- Ongoing research is assessing its efficacy in treating neurological disorders by evaluating changes in behavior and neurochemical profiles following administration in rodent models.
Data Tables
| Study | Focus | Findings |
|---|---|---|
| Neuropharmacology Study | Receptor Interaction | Significant modulation of neurotransmitter release observed |
| Inflammation Model | Enzyme Inhibition | Reduction in inflammatory markers noted |
| Therapeutic Evaluation | Neurological Disorders | Behavioral improvements linked to receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
